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Introduction:

HBO0O07 is a novel small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMOL1)
protein. SUMOylation is a critical post-translational modification process that regulates the
function and stability of numerous cellular proteins involved in essential processes such as cell
cycle progression, DNA repair, and signal transduction. Dysregulation of the SUMOylation
pathway, particularly the overexpression of SUMO1, has been implicated in the proliferation
and survival of various cancer cells, including glioblastoma. HB007 has been shown to inhibit
the growth of glioblastoma cells by promoting the degradation of SUMO1 and subsequently
halting cell cycle progression.[1] This application note provides a detailed protocol for the
guantitative analysis of apoptosis induced by HB007 in cancer cells using the Annexin V and
Propidium lodide (PI) staining method with flow cytometry.

Principle of the Assay:
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This protocol utilizes a dual-staining method to differentiate between viable, early apoptotic,
late apoptotic, and necrotic cells.[2]

e Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid
component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the
plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is
translocated to the outer leaflet, making it accessible for binding by fluorescently labeled
Annexin V.

» Propidium lodide (P1): Pl is a fluorescent nucleic acid intercalating agent that cannot cross
the intact plasma membrane of live and early apoptotic cells. It can only enter cells with
compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains
the nucleus.

By using Annexin V and Pl in combination, flow cytometry can distinguish four cell populations:

Annexin V- / PI- : Live, healthy cells.

Annexin V+ / PI- : Early apoptotic cells.

Annexin V+ / Pl+ : Late apoptotic or necrotic cells.

Annexin V- / Pl+ : Necrotic cells (due to mechanical injury).

Data Presentation

The following table presents hypothetical data from a dose-response experiment where a
cancer cell line was treated with varying concentrations of HB007 for 48 hours. The percentage
of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis/Necrosis) was determined by
flow cytometry.
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% Late
] % Early .
. % Live Cells . Apoptotic/Necr
Treatment Concentration . Apoptotic .
(Annexin V- / ] otic Cells
Group (M) Cells (Annexin .
PI-) (Annexin V+/
V+ | Pl-)
Pi+)
Vehicle Control 0 95.2+2.1 25+£0.8 2305
HB007 0.5 85.6 + 3.5 8.9+1.2 55+ 1.0
HBOO7 1.0 72.1+4.2 18425 95+1.8
HBOO7 2.5 453+5.1 35.2+3.8 19529
HBOO7 5.0 20.7+ 3.9 48.6 £ 4.5 30.7+£3.2
Staurosporine
154+28 55.1+£5.2 295141

(Positive Control)

Experimental Protocols

Materials:

e HB007 compound

e Cancer cell line of interest (e.g., LN-229 glioblastoma cells)
o Complete cell culture medium

» Phosphate-Buffered Saline (PBS), Ca2*/Mg?* free

e Trypsin-EDTA

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

e Flow cytometer

e Microcentrifuge
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e FACS tubes
Protocol for Induction of Apoptosis with HB0O07:

o Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10° cells/well in
complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a
humidified incubator with 5% CO:-.

o Compound Treatment: Prepare a stock solution of HB007 in a suitable solvent (e.g., DMSO).
Dilute the stock solution in complete culture medium to achieve the desired final
concentrations (e.g., 0.5, 1.0, 2.5, 5.0 uM).

« Include a vehicle control (medium with the same concentration of solvent used for HB007)
and a positive control for apoptosis (e.g., 1 UM Staurosporine).

* Remove the medium from the wells and add 2 mL of the medium containing the respective
treatments.

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Annexin V and Propidium lodide Staining:
o Cell Harvesting: Following treatment, collect both the floating and adherent cells.

o Aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical
tube.

o Wash the adherent cells with 1 mL of PBS.

o Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach
the cells.

o Add 1 mL of complete medium to inactivate the trypsin and gently pipette to create a
single-cell suspension.

o Combine the adherent cells with the floating cells collected earlier.
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o Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the
supernatant and wash the cell pellet twice with 2 mL of cold PBS.

o Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x
106 cells/mL.

e Staining:
o Transfer 100 pL of the cell suspension (1 x 10° cells) to a FACS tube.
o Add 5 pL of Annexin V-FITC and 5 uL of Propidium lodide to the cell suspension.
o Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

o Sample Acquisition: Add 400 pL of 1X Binding Buffer to each tube. Analyze the samples on a
flow cytometer within one hour of staining.

Flow Cytometry Analysis:

o Set up the flow cytometer with appropriate compensation settings for FITC and PI to
minimize spectral overlap.

e Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to
set the gates and compensation.

e Acquire a minimum of 10,000 events per sample.

e Analyze the data using appropriate software to quantify the percentage of cells in each of the
four populations: Live (Q4: Annexin V-/PI-), Early Apoptotic (Q3: Annexin V+/PI-), Late
Apoptotic/Necrotic (Q2: Annexin V+/Pl+), and Necrotic (Q1: Annexin V-/Pl+).

Visualizations
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Caption: Experimental workflow for analyzing HB007-induced apoptosis.
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Caption: Proposed signaling pathway for HB007-induced apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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